molecular formula C10H9BrF2N2O2S B12447533 2-{[bromo(difluoro)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-{[bromo(difluoro)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B12447533
M. Wt: 339.16 g/mol
InChI Key: PLHQFCZZMOENQA-UHFFFAOYSA-N
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Description

2-(2-BROMO-2,2-DIFLUOROACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a bromo and difluoroacetamido group attached to a cyclopenta[b]thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-BROMO-2,2-DIFLUOROACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the final product. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-BROMO-2,2-DIFLUOROACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives .

Scientific Research Applications

2-(2-BROMO-2,2-DIFLUOROACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-BROMO-2,2-DIFLUOROACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of essential cellular processes, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-BROMO-2,2-DIFLUOROACETAMIDO)-N-(O-TOLYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE
  • 2-(2-BROMO-2,2-DIFLUOROACETAMIDO)-N-(2-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE

Uniqueness

The uniqueness of 2-(2-BROMO-2,2-DIFLUOROACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both bromo and difluoroacetamido groups enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C10H9BrF2N2O2S

Molecular Weight

339.16 g/mol

IUPAC Name

2-[(2-bromo-2,2-difluoroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C10H9BrF2N2O2S/c11-10(12,13)9(17)15-8-6(7(14)16)4-2-1-3-5(4)18-8/h1-3H2,(H2,14,16)(H,15,17)

InChI Key

PLHQFCZZMOENQA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C(F)(F)Br

Origin of Product

United States

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